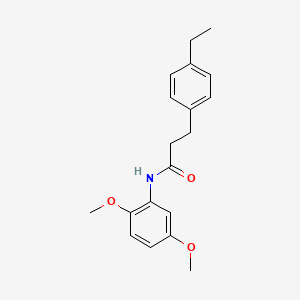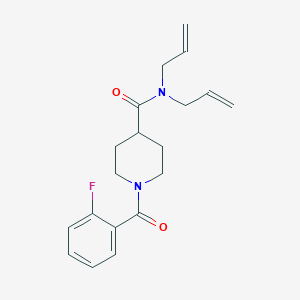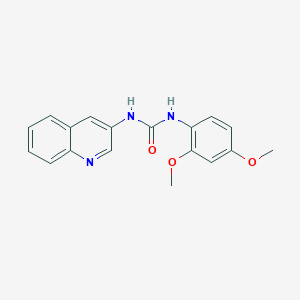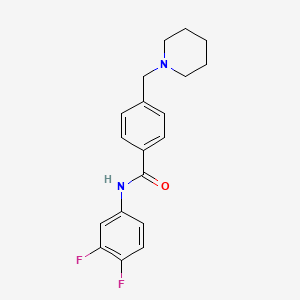
4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
Übersicht
Beschreibung
4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as AEQ, is a synthetic compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of quinazolinone derivatives, which have been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Wirkmechanismus
The exact mechanism of action of 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis. In addition, 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is its broad-spectrum anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer drug. However, one of the main limitations of 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration schedule for 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone.
Zukünftige Richtungen
There are several future directions for research on 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the development of more effective formulations of 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone. Finally, further studies are needed to determine the long-term safety and efficacy of 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone in animal models and clinical trials.
Wissenschaftliche Forschungsanwendungen
4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been studied extensively for its potential therapeutic uses, particularly in the treatment of cancer. It has been shown to have anti-cancer effects against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 4-anilino-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
4-anilino-2-(4-ethylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-2-24-11-13-25(14-12-24)20-22-16-9-6-10-17(26)18(16)19(23-20)21-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVNVIJWVFZIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C(=O)CCC3)C(=N2)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4441752.png)

![3-amino-N-mesitylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441773.png)

![2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B4441775.png)
![1-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoyl]-4-methylpiperazine](/img/structure/B4441788.png)
![N-cyclopropyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4441808.png)
![3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441821.png)

![N-(2-hydroxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4441836.png)

![N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441854.png)
![1-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4441861.png)
![N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441862.png)